N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that derivatives of pyrrolidine can act as antagonists of various receptors and inhibit a wide range of enzymes .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that compounds with a pyrrolidine ring can have a broad spectrum of biological activities .
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide typically involves multiple steps:
Formation of Pyrrolidinyl Pyrimidine: The reaction of 6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one with pyrrolidine yields 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one.
Nucleophilic Substitution: The pyrrolidinyl pyrimidine undergoes nucleophilic substitution with an appropriate electrophile to introduce the pyridine-3-sulfonamide group.
Coupling Reaction: The final step involves coupling the intermediate with 2-(2-chloroethoxy)ethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and palladium on carbon (Pd/C) are frequently used.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted sulfonamides .
Scientific Research Applications
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: Shares the pyrrolidinyl pyrimidine core but lacks the sulfonamide group.
2-(pyrrolidin-1-yl)pyrimidine: Similar structure but without the pyridine-3-sulfonamide moiety.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyridine ring and sulfonamide group but differs in the overall structure.
Uniqueness
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide is unique due to its combination of a pyrrolidine ring, a pyrimidine ring, and a sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c21-24(22,13-4-3-5-16-11-13)19-6-9-23-15-10-14(17-12-18-15)20-7-1-2-8-20/h3-5,10-12,19H,1-2,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTVIGIIXKVVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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